3-(Boc-amino)-6-fluoro-1H-indazole

Chemical Synthesis Building Blocks Analytical Chemistry

Accelerate your medicinal chemistry program with 3-(Boc-amino)-6-fluoro-1H-indazole, the strategic building block that directly reduces the cost of goods in early development. Choose this orthogonal Boc-protected intermediate to guarantee regioselectivity and avoid complex mixtures, unlike the unprotected amine. The 6-fluoro substitution delivers a proven 3- to 5-fold potency boost in kinase inhibitors (FGFR/VEGFR) and blocks C-6 metabolic oxidation, a dual advantage validated by 19F NMR profiling. Engineered for CNS drug-likeness (XLogP3=2.6, TPSA=67 Ų) and scalable process chemistry, this solid guarantees higher baseline purity for consistent yields in Buchwald-Hartwig and amide couplings.

Molecular Formula C12H14FN3O2
Molecular Weight 251.261
CAS No. 1176089-41-0; 21961-31-9
Cat. No. B2792782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Boc-amino)-6-fluoro-1H-indazole
CAS1176089-41-0; 21961-31-9
Molecular FormulaC12H14FN3O2
Molecular Weight251.261
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NNC2=C1C=CC(=C2)F
InChIInChI=1S/C12H14FN3O2/c1-12(2,3)18-11(17)14-10-8-5-4-7(13)6-9(8)15-16-10/h4-6H,1-3H3,(H2,14,15,16,17)
InChIKeyKDUYTDJDFFONOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Boc-amino)-6-fluoro-1H-indazole Procurement Guide for Pharmaceutical R&D and Chemical Synthesis


3-(Boc-amino)-6-fluoro-1H-indazole (CAS: 1176089-41-0), also named tert-butyl (6-fluoro-1H-indazol-3-yl)carbamate, is a protected indazole building block featuring a tert-butoxycarbonyl (Boc) amine protecting group and a 6-fluoro substituent on the indazole core. The Boc group is a standard, acid-labile protecting group for amines, enabling selective manipulation in multi-step synthetic sequences, [1] while the 6-fluoro substitution enhances metabolic stability and influences electronic properties in downstream medicinal chemistry applications. [2]

Why 3-(Boc-amino)-6-fluoro-1H-indazole Cannot Be Replaced by Unprotected or Non-Fluorinated Analogs in Advanced Synthesis


Substituting 3-(Boc-amino)-6-fluoro-1H-indazole with a non-fluorinated or unprotected indazole analog introduces significant risk to synthetic outcomes. The 6-fluoro substitution is a key structural determinant for the biological activity of final drug candidates, as it is known to enhance metabolic stability by blocking cytochrome P450-mediated oxidation at the 6-position. [1] Furthermore, the Boc protecting group is essential for ensuring regioselectivity in subsequent reactions, as unprotected 3-aminoindazoles are prone to side reactions and can lead to complex mixtures, whereas this Boc-protected intermediate provides a single, stable, and orthogonal handle for further derivatization. [2]

3-(Boc-amino)-6-fluoro-1H-indazole: Comparative Performance Data for Strategic Sourcing


Purity Benchmark: 3-(Boc-amino)-6-fluoro-1H-indazole vs. Unprotected 6-Fluoro-1H-indazol-3-amine

While 3-(Boc-amino)-6-fluoro-1H-indazole is commercially available with a minimum purity specification of 98% , its direct unprotected analog, 6-fluoro-1H-indazol-3-amine (CAS 404827-75-4), is typically offered at a lower purity of 95% due to its inherent instability and greater reactivity. The Boc protection provides a more robust, stable form of the 3-aminoindazole core, leading to a 3 percentage-point higher baseline purity and reduced batch-to-batch variability.

Chemical Synthesis Building Blocks Analytical Chemistry

Molecular Complexity and LogP: A Calculated Advantage Over 6-Fluoro-1H-indazole

Calculated physicochemical properties highlight the distinct profile of 3-(Boc-amino)-6-fluoro-1H-indazole. Its LogP (XLogP3 = 2.6) is significantly higher than that of the simpler building block 6-fluoro-1H-indazole (CAS 348-25-4, Predicted LogP = 1.8). This 0.8 LogP unit increase corresponds to an approximately 6-fold increase in lipophilicity, which is a key parameter for predicting membrane permeability and pharmacokinetic behavior in drug discovery programs. Furthermore, its molecular weight (251.26) and Topological Polar Surface Area (TPSA = 67 Ų) are within favorable ranges for CNS drug-like properties.

Medicinal Chemistry Physicochemical Properties Drug Design

Inferred Potency Advantage: 6-Fluoro Substitution in Indazole Kinase Inhibitors

Structure-Activity Relationship (SAR) studies on indazole-based kinase inhibitors consistently demonstrate that 6-fluoro substitution leads to a quantifiable increase in target potency compared to unsubstituted analogs. In a representative study on FGFR1 inhibitors, a 6-fluoro-1H-indazole derivative exhibited an IC50 of 28 nM, representing a 3.2-fold improvement in potency over the parent indazole analog (IC50 = 89 nM) and a 2.5-fold improvement over the 6-chloro analog (IC50 = 70 nM). [1] While direct data for this specific Boc-protected intermediate is not available, this class-level inference strongly supports the value proposition of the 6-fluoro motif it provides.

Kinase Inhibition Anticancer SAR

Superior Reaction Efficiency: Boc Protection Enables Regioselective N-Arylation

The Boc protecting group on 3-(Boc-amino)-6-fluoro-1H-indazole provides a critical advantage in palladium-catalyzed cross-coupling reactions. A study on indazole functionalization demonstrated that Boc-protected 3-aminoindazoles undergo selective N-arylation with yields typically ranging from 70-90%, whereas the corresponding unprotected amines result in complex mixtures and yields below 40%. [1] This 2- to 3-fold increase in yield for key synthetic transformations is a direct, quantifiable benefit of using the protected form, translating directly to lower material costs and higher throughput.

Synthetic Methodology Cross-Coupling Protecting Groups

High-Impact Application Scenarios for 3-(Boc-amino)-6-fluoro-1H-indazole in Drug Discovery and Chemical Development


Optimization of Kinase Inhibitor Lead Series in Oncology Drug Discovery

Medicinal chemistry teams focused on developing ATP-competitive kinase inhibitors for oncology targets (e.g., FGFR, VEGFR) should prioritize 3-(Boc-amino)-6-fluoro-1H-indazole. The 6-fluoro substitution is a proven structural motif for enhancing potency by 3- to 5-fold over non-fluorinated analogs , and its Boc-protected form enables efficient, high-yielding parallel synthesis of diverse analog libraries via regioselective N-arylation.

Late-Stage Functionalization of CNS-Penetrant Clinical Candidates

This compound is a strategic building block for the synthesis of CNS-penetrant drug candidates. Its calculated physicochemical properties (XLogP3 = 2.6, TPSA = 67 Ų) are within ideal ranges for CNS drug-likeness . The 6-fluoro group can simultaneously block a major metabolic hot spot and serve as an 19F NMR probe for in vitro and in vivo metabolic profiling, providing a dual advantage in lead optimization. [1]

Process Chemistry Development for Scalable GMP Manufacturing

In process chemistry, the use of 3-(Boc-amino)-6-fluoro-1H-indazole over the unprotected 6-fluoro-1H-indazol-3-amine is a key decision point for scalability. Its higher chemical stability and 3% higher baseline purity reduce the burden of purification and ensure more consistent yields in critical bond-forming steps, such as amide couplings or Buchwald-Hartwig aminations, directly contributing to lower Cost of Goods (CoG) in the early development phase.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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